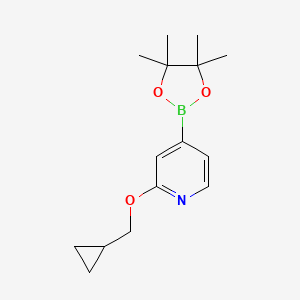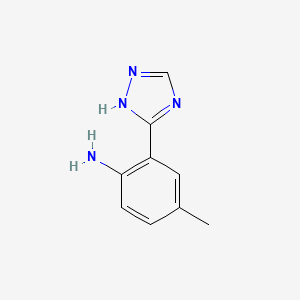
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline
Vue d'ensemble
Description
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The 1,2,4-triazole ring in particular contains two carbon and three nitrogen atoms . This compound is part of a class of compounds that have shown significant biological activity, including antibacterial, antifungal, anticancer, and other activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides . In one example, 19 novel 1,2,4-triazole derivatives were synthesized, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The 1,2,4-triazole ring is a five-membered aromatic azole chain. It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The 1,2,4-triazole exists in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .Chemical Reactions Analysis
1,2,4-triazole derivatives have shown promise in various chemical reactions. For instance, they have demonstrated significant cytotoxic activities against human cancer cell lines . They have also been used in the preparation of pyridazines, which are heterodimeric cytokines modulators for treatment of diseases .Applications De Recherche Scientifique
Thermal Stability and Acoustic Fingerprint Spectra
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline and related 1,2,4-triazoles are investigated for their thermal stability and acoustic fingerprint spectra. This research is significant for applications in propellants and explosives, particularly in rocket fuels. The studies utilize techniques like pulsed photoacoustic pyrolysis and thermo gravimetric-differential thermal analysis to understand the multistep decomposition mechanism of these compounds (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Sensor for Aniline Recognition
A study has identified 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione as a selective sensor for detecting toxic aromatic amines such as aniline and benzene-1,4-diamine. This research is crucial for environmental monitoring and public health, as it provides a method for detecting harmful substances in various settings (Kumar, Tamilarasan, & Sreekanth, 2011).
Photoluminescent Copper(I) Complexes
Research on copper(I) complexes incorporating amido-triazole and diphosphine ligands, including compounds related to 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline, has revealed their potential in photoluminescence. These complexes show promise in optoelectronics and photophysics due to their long-lived photoluminescence and interesting electronic properties (Manbeck, Brennessel, & Eisenberg, 2011).
Generation of Carbanion and Condensation with Carbonyl Compounds
An exploration into the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds has been conducted. This research is significant for agricultural and medicinal chemistry, particularly due to the herbicidal and antifungal activities of these compounds (Lassalas et al., 2017).
Design of Multidentate Ligands with Rhenium Cores
Studies on N3O tetradentate ligands designed to coordinate rhenium cores have been conducted. This research has implications for biomedical applications, especially in imaging and therapy, due to the affinity of these ligands for rhenium and technetium cores (Wang et al., 2017).
Orientations Futures
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. Therefore, the discovery and development of more effective and potent agents based on the 1,2,4-triazole scaffold can help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
4-methyl-2-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-8(10)7(4-6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAMQXPEXZFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane](/img/structure/B1427784.png)
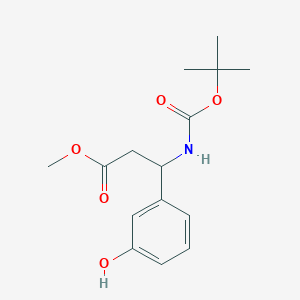
![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)
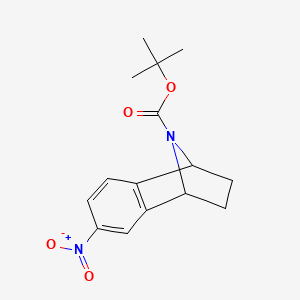

![{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1427792.png)
![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)
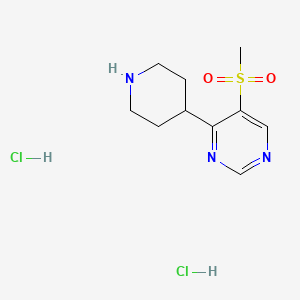
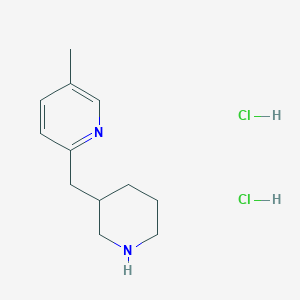
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)

